BenchChemオンラインストアへようこそ!

Wzb117

GLUT inhibitor selectivity GLUT4 inhibition isoform profiling

WZB117 is the foundational GLUT1 inhibitor reference standard essential for establishing baseline pharmacology in glucose transport research. Its distinct isoform selectivity fingerprint—GLUT4 (Ki 0.2 μM) >> GLUT1 ≈ GLUT3 (Ki 10 μM)—renders it non-interchangeable with later inhibitors like BAY-876 (>100-fold GLUT1-selective) or STF-31. WZB117 uniquely binds the exofacial sugar site, enabling competitive uptake inhibition versus noncompetitive efflux. With validated in vivo efficacy (70% A549 xenograft tumor reduction at 10 mg/kg i.p.), it serves as the critical benchmark for assay validation, SAR programs, and GLUT4-dependent metabolic pathway investigation. Procure WZB117 to ensure experimental reproducibility and accurate mechanistic comparison.

Molecular Formula C20H13FO6
Molecular Weight 368.3 g/mol
CAS No. 1223397-11-2
Cat. No. B611836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWzb117
CAS1223397-11-2
SynonymsWZB117;  WZB-117;  WZB 117
Molecular FormulaC20H13FO6
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
InChIInChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
InChIKeyFRSWCCBXIHFKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wzb117 (1223397-11-2): A Prototype GLUT1 Inhibitor for Cancer Metabolism Research


Wzb117 (CAS 1223397-11-2, synonym: Glucose Transporter Inhibitor IV) is a bis-hydroxybenzoate small molecule that inhibits glucose transporter 1 (GLUT1), a facilitative glucose transporter overexpressed in many cancers [1]. It binds reversibly at the exofacial sugar-binding site of GLUT1, competitively inhibiting glucose uptake, while acting as a noncompetitive inhibitor of sugar efflux [2]. As a first-generation GLUT1 inhibitor prototype, Wzb117 has demonstrated in vivo tumor growth inhibition (70% reduction in A549 lung cancer xenografts at 10 mg/kg i.p.) [1], establishing the foundational pharmacology for this target class.

GLUT1 Inhibitor Wzb117 (1223397-11-2): Why Generic Substitution Fails


GLUT1 inhibitors are not interchangeable due to profound differences in isoform selectivity profiles, binding kinetics, and in vivo pharmacology. Wzb117 exhibits a distinct isoform inhibition potency order of GLUT4 > GLUT1 ≈ GLUT3, with apparent Ki values of 0.2 μM, 10 μM, and 10 μM, respectively [1]. In stark contrast, the more recently developed BAY-876 demonstrates high selectivity for GLUT1 (IC50 = 0.002 μM) over GLUT2/3/4 (selectivity factor >100) [2]. STF-31, another early GLUT1 inhibitor, shows an IC50 of 1 μM but with low isoform selectivity [3]. These divergent selectivity signatures directly impact off-target effects in metabolic tissues, rendering simple potency metrics inadequate for predicting biological outcomes. Substituting one GLUT1 inhibitor for another without accounting for these differences risks misinterpretation of experimental results and wasted research resources.

Wzb117 (1223397-11-2): Quantitative Comparative Evidence vs. GLUT1 Inhibitor Alternatives


Isoform Selectivity Profile: Wzb117 Shows Distinct GLUT4 > GLUT1 ≈ GLUT3 Inhibition Pattern

Wzb117 exhibits a unique isoform inhibition potency order of GLUT4 (Ki = 0.2 μM) > GLUT1 (Ki = 10 μM) ≈ GLUT3 (Ki = 10 μM), as determined by kinetic assays on GLUT isoforms expressed in HEK293 cells [1]. This contrasts sharply with the highly selective GLUT1 inhibitor BAY-876 (GLUT1 IC50 = 0.002 μM, selectivity >100-fold over GLUT2/3/4) [2] and the moderately selective STF-31 (GLUT1 IC50 = 1 μM, low selectivity) [3].

GLUT inhibitor selectivity GLUT4 inhibition isoform profiling metabolic research

Mechanism of Action: Wzb117 Binds Reversibly at Exofacial Site, Contrasting with Cytochalasin B's Endofacial Binding

Kinetic analyses reveal that Wzb117 acts as a reversible, competitive inhibitor of GLUT1-mediated 3-O-methylglucose (3MG) uptake with an apparent Ki of 6 μM, but is a noncompetitive inhibitor of sugar exit [1]. In direct comparison, Cytochalasin B (CB) is a reversible, noncompetitive inhibitor of 3MG uptake (Ki = 0.3 μM) and a competitive inhibitor of sugar exit, indicating opposite binding site preferences: Wzb117 binds at the exofacial sugar-binding site, while CB binds at the endofacial site [1].

GLUT1 binding site exofacial inhibitor transport kinetics competitive inhibition

In Vivo Efficacy: Wzb117 Reduces Tumor Growth by 70% in A549 Xenograft Model

In a head-to-head comparison using the A549 human non-small cell lung cancer (NSCLC) xenograft model, daily intraperitoneal injection of Wzb117 at 10 mg/kg resulted in a 70% reduction in tumor size relative to vehicle-treated controls [1]. In contrast, the highly selective GLUT1 inhibitor BAY-876 demonstrated dose-dependent tumor growth inhibition in a GXF 1034 gastric cancer xenograft model, achieving significant tumor growth delay at 2 mg/kg and 4 mg/kg oral dosing, with no overt toxicity observed [2].

in vivo efficacy xenograft model tumor growth inhibition GLUT1 inhibitor

Antiproliferative Activity Across Cancer Cell Lines: Wzb117 IC50 Range vs. Second-Generation Analog DRB18

Wzb117 inhibits cell growth of 7 cancer cell lines across 4 cancer types with IC50 values below 10 μM [1]. Through SAR studies, a second-generation analog, DRB18, was developed that is 5- to 10-fold more potent than Wzb117 in inhibiting growth and proliferation in approximately 90% of the 60 cancer cell lines tested in the NCI-60 panel, with IC50s in the high nanomolar range for many lines [1].

cancer cell line panel IC50 comparison antiproliferative activity structure-activity relationship

GLUT1 Inhibition Potency in Cancer Cells: Wzb117 IC50 Variability Across Cell Lines and Assay Conditions

Reported IC50 values for Wzb117 inhibition of GLUT1-mediated glucose transport and cancer cell proliferation vary significantly depending on cell type and assay conditions. In A549 lung cancer cells, glucose transport inhibition IC50 is reported as ~0.5-0.6 μM , while cell proliferation inhibition in A549 and MCF7 cells is approximately 10 μM [1]. In melanoma A375 and SK-MEL-28 cells, 48-hour proliferation IC50 values are 116.85 μM and 113.91 μM, respectively [2]. For comparison, the selective GLUT1 inhibitor BAY-876 exhibits a consistent GLUT1 IC50 of 0.002 μM across assays [3].

GLUT1 IC50 cancer cell proliferation potency variability assay conditions

Wzb117 (1223397-11-2): Optimal Research and Industrial Application Scenarios


Foundational GLUT1 Pharmacology Studies and Method Development

Wzb117 serves as the prototypical GLUT1 inhibitor for establishing baseline pharmacology in academic and industrial research settings. Its well-characterized inhibition kinetics (Ki = 6 μM for 3MG uptake, competitive at exofacial site) [1] and validated in vivo efficacy (70% tumor reduction in A549 xenografts at 10 mg/kg i.p.) [2] make it an ideal reference compound for developing and validating GLUT1 inhibition assays, including glucose uptake assays, cell proliferation studies, and in vivo tumor models. New GLUT1 inhibitors should be benchmarked against Wzb117 to establish relative potency and mechanistic class.

Isoform Selectivity Profiling and GLUT4-Mediated Metabolic Studies

Given its distinct inhibition profile (Ki: GLUT4 = 0.2 μM, GLUT1 = 10 μM, GLUT3 = 10 μM) [1], Wzb117 is uniquely suited as a tool compound to probe GLUT4-dependent metabolic pathways. Researchers investigating insulin-responsive glucose transport, cardiac metabolism, or adipose tissue biology can utilize Wzb117 to inhibit GLUT4 with 50-fold higher potency than GLUT1, whereas alternative inhibitors like BAY-876 (GLUT1-selective, >100-fold) [3] are inappropriate for such studies. This isoform selectivity fingerprint should be explicitly considered during experimental design to avoid confounding off-target effects.

Comparative Benchmarking in GLUT1 Inhibitor Development and SAR Campaigns

Wzb117 represents a first-generation GLUT1 inhibitor scaffold, with second-generation analog DRB18 demonstrating 5- to 10-fold improved potency across the NCI-60 panel [4]. In medicinal chemistry and SAR programs, Wzb117 serves as the critical reference point for assessing structural modifications and potency gains. Procurement of Wzb117 is essential for establishing a baseline activity profile against which novel GLUT1 inhibitors can be quantitatively compared, ensuring that observed improvements are attributable to structural changes rather than assay variability.

Mechanistic Studies of GLUT1 Transport Cycle and Conformational Dynamics

The exofacial binding mechanism of Wzb117, contrasted with the endofacial binding of Cytochalasin B, provides a unique tool for dissecting the GLUT1 transport cycle. Kinetic studies using Wzb117 (competitive uptake inhibitor, noncompetitive exit inhibitor) versus Cytochalasin B (noncompetitive uptake, competitive exit) [1] allow researchers to probe the outward- and inward-facing conformations of GLUT1 independently. This differential mechanism is invaluable for structural biology efforts aimed at understanding the molecular basis of facilitative glucose transport and for designing conformation-specific inhibitors.

Quote Request

Request a Quote for Wzb117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.